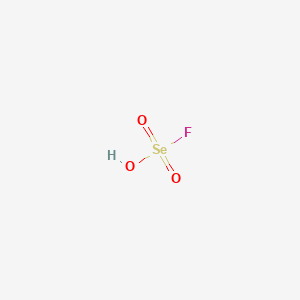
Selenofluoridic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenofluoridic acid is a chemical compound that contains selenium and fluorine. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s distinct characteristics arise from the combination of selenium’s reactivity and fluorine’s high electronegativity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenofluoridic acid can be synthesized through several methods. One common approach involves the reaction of selenium dioxide with hydrogen fluoride under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the corrosive nature of hydrogen fluoride.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that ensure precise control over reaction parameters. The process involves the continuous feeding of selenium dioxide and hydrogen fluoride into the reactor, where the reaction takes place. The resulting this compound is then purified and stored for further use.
Análisis De Reacciones Químicas
Types of Reactions: Selenofluoridic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both selenium and fluorine atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation states of selenium.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often takes place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles, such as amines or alcohols. These reactions are typically carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield selenium oxyfluorides, while reduction can produce selenium hydrides.
Aplicaciones Científicas De Investigación
Selenofluoridic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and influencing cellular processes. Its ability to interact with biological molecules makes it a subject of interest in biochemistry.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of novel drugs and treatments. Its unique properties may offer advantages in targeting specific molecular pathways.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of selenofluoridic acid involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, this compound can influence cellular signaling pathways by interacting with key regulatory proteins. These interactions result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.
Comparación Con Compuestos Similares
Selenous acid: Contains selenium and oxygen, used in similar applications but lacks the unique properties imparted by fluorine.
Fluorosulfuric acid: Contains sulfur and fluorine, known for its strong acidity and reactivity, but differs in its chemical behavior due to the absence of selenium.
Selenocyanic acid: Contains selenium and cyanide, used in different chemical reactions and applications.
Uniqueness of Selenofluoridic Acid: this compound’s uniqueness lies in the combination of selenium and fluorine, which imparts distinct electronic and chemical properties. The presence of fluorine enhances the compound’s reactivity and stability, making it valuable for various applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
14986-53-9 |
|---|---|
Fórmula molecular |
FHO3Se |
Peso molecular |
146.98 g/mol |
InChI |
InChI=1S/FHO3Se/c1-5(2,3)4/h(H,2,3,4) |
Clave InChI |
BMZJJVNAFBHVLK-UHFFFAOYSA-N |
SMILES canónico |
O[Se](=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


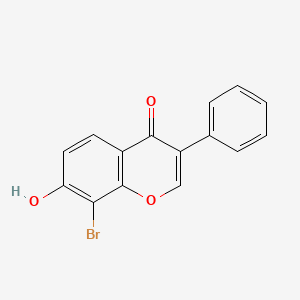


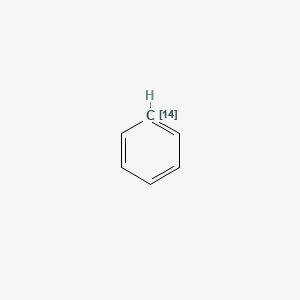

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
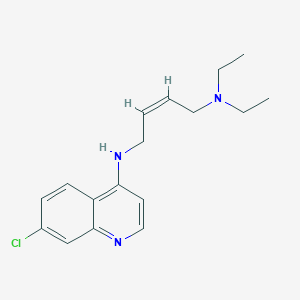
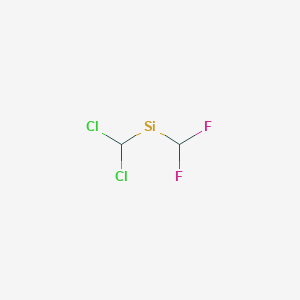
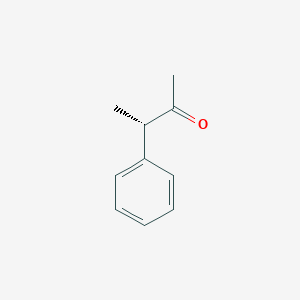
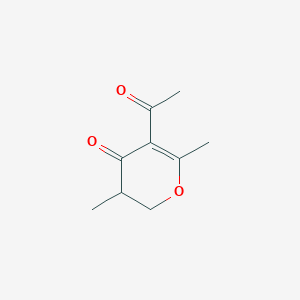
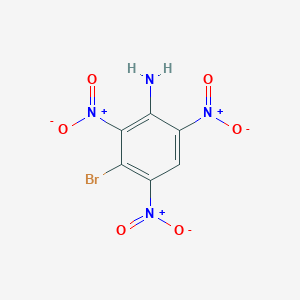
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
